5-(Aminomethyl)furan-3-carboxamide
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Overview
Description
5-(Aminomethyl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)furan-3-carboxamide can be achieved through several methods. One common approach involves the reductive amination of 5-(hydroxymethyl)furfural (HMF) using ammoniacal methanol and a catalyst such as Ru NPs supported on Nb2O5 . Another method involves the use of microwave-assisted conditions to synthesize amide derivatives containing furan rings. This method employs 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents like DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production of this compound typically involves the optimization of reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis and catalytic processes are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form furfurylamine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Coupling reagents: Such as DMT/NMM/TsO− and EDC for amide bond formation.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, furfurylamine derivatives, and various substituted amides .
Scientific Research Applications
5-(Aminomethyl)furan-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibacterial agents.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting bacterial enzymes or disrupting cell membrane integrity. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, making it a versatile compound in drug design .
Comparison with Similar Compounds
Similar Compounds
Carboxine: A furan carboxamide fungicide known for its use in agriculture.
Oxicarboxine: Another furan carboxamide fungicide with similar applications.
Boscalid: A modern fungicide with a broader spectrum of activity compared to older furan carboxamides.
Uniqueness
5-(Aminomethyl)furan-3-carboxamide stands out due to its unique combination of an aminomethyl group and a furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-(aminomethyl)furan-3-carboxamide |
InChI |
InChI=1S/C6H8N2O2/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H2,8,9) |
InChI Key |
PNVIXYAZDXPLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(=O)N)CN |
Origin of Product |
United States |
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